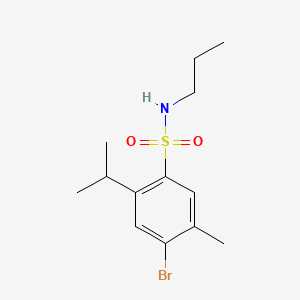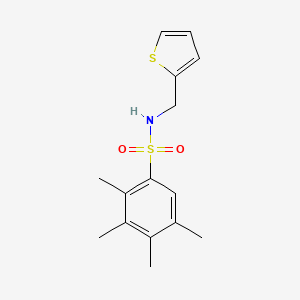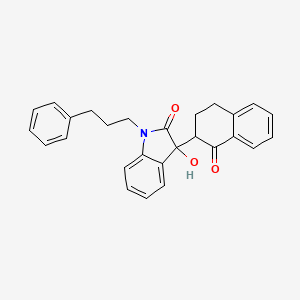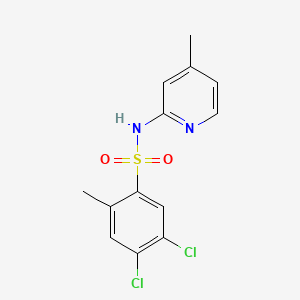
4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Alkylation: Addition of isopropyl and methyl groups to the benzene ring.
Sulfonation: Introduction of the sulfonamide group.
N-alkylation: Addition of the propyl group to the nitrogen atom of the sulfonamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antibacterial agent due to its sulfonamide structure.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigating its effects on various biological systems and pathways.
作用機序
The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.
類似化合物との比較
Similar Compounds
- 2-bromo-4-isopropyl-1-methylbenzene
- 4-bromo-2-isopropyl-5-methylphenol
- 1-bromo-5-isopropyl-4-methoxy-2-methylbenzene
Uniqueness
4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
特性
分子式 |
C13H20BrNO2S |
|---|---|
分子量 |
334.27 g/mol |
IUPAC名 |
4-bromo-5-methyl-2-propan-2-yl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO2S/c1-5-6-15-18(16,17)13-7-10(4)12(14)8-11(13)9(2)3/h7-9,15H,5-6H2,1-4H3 |
InChIキー |
WSYUBNKLKLADGQ-UHFFFAOYSA-N |
正規SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)


![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)


![2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13371406.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B13371412.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)
![4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B13371426.png)
